{[2-(3,4-Dichlorophenoxy)phenyl]methyl}(ethyl)amine hydrochloride (EXP 561) is a research compound that has been studied for its effects on the uptake of monoamine neurotransmitters. [] It acts as an uptake inhibitor, meaning it interferes with the process by which neurotransmitters are transported back into nerve cells after they have been released. [] This action has implications for the study of neurological disorders, particularly Parkinson's disease. []
EXP 561 acts as an uptake inhibitor, specifically targeting the dopamine transporter (DAT). [] It prevents the reuptake of dopamine back into nerve cells, leading to an increase in dopamine levels in the synaptic cleft, the space between neurons where neurotransmission occurs. [] This mechanism has been investigated for its potential to protect against the neurotoxic effects of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), a compound that causes Parkinsonian-like symptoms in animal models. []
The primary application of EXP 561 in scientific research has been in the study of Parkinson's disease. [] It has been investigated for its ability to prevent the neurotoxic effects of MPTP, which is known to selectively damage dopaminergic neurons in the substantia nigra, a brain region crucial for movement control. [] Research has shown that EXP 561 can effectively prevent the depletion of dopamine and norepinephrine in the striatum and cortex, respectively, after MPTP administration. [] This suggests that EXP 561 might have a protective effect against the neuronal damage caused by MPTP. []
CAS No.: 2134602-45-0
CAS No.: 141-46-8
CAS No.: 108347-97-3
CAS No.: 24622-61-5
CAS No.: 20175-85-3
CAS No.: